molecular formula C12H14BrNO B1269702 (2-Bromophenyl)(piperidin-1-yl)methanone CAS No. 61153-35-3

(2-Bromophenyl)(piperidin-1-yl)methanone

Cat. No.: B1269702
CAS No.: 61153-35-3
M. Wt: 268.15 g/mol
InChI Key: KBSGIRRDUAZIRP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(piperidin-1-yl)methanone is an organic compound that features a brominated phenyl ring attached to a piperidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromobenzoyl chloride+PiperidineThis compound+HCl\text{2-Bromobenzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2-Bromobenzoyl chloride+Piperidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions:

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for substitution reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reduction.

    Oxidation: Hydrogen peroxide in acetic acid is used for oxidation reactions.

Major Products Formed:

    Substitution: Various substituted phenyl derivatives.

    Reduction: (2-Bromophenyl)(piperidin-1-yl)methanol.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

(2-Bromophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • (2-Chlorophenyl)(piperidin-1-yl)methanone
  • (2-Fluorophenyl)(piperidin-1-yl)methanone
  • (2-Iodophenyl)(piperidin-1-yl)methanone

Comparison:

  • Uniqueness: The presence of the bromine atom in (2-Bromophenyl)(piperidin-1-yl)methanone imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity.
  • Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-bromophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSGIRRDUAZIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355094
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61153-35-3
Record name (2-Bromophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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